2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
CAS No.: 2034239-91-1
Cat. No.: VC4333069
Molecular Formula: C16H11F2N3OS
Molecular Weight: 331.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034239-91-1 |
|---|---|
| Molecular Formula | C16H11F2N3OS |
| Molecular Weight | 331.34 |
| IUPAC Name | 2,6-difluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H11F2N3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22) |
| Standard InChI Key | WGEXJPNUCAOSNN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Introduction
2,6-Difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound with a molecular weight of 331.3 g/mol, as reported by Chemsrc . This compound combines a benzamide core with a thiophen-2-ylpyrazin-2-ylmethyl moiety, which suggests potential applications in pharmaceuticals due to its structural complexity and the presence of fluorine atoms, which often enhance bioavailability and stability in drug candidates.
Synthesis and Preparation
While specific synthesis protocols for 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions, cross-coupling reactions, and amide formations. For instance, the synthesis of related benzamides might involve reacting a benzoyl chloride with an appropriate amine in the presence of a base.
Biological Activity and Potential Applications
Although specific biological activity data for 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide are not available, compounds with similar structural motifs have shown promise in various therapeutic areas. For example, benzamides and pyrazines are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The thiophene ring, commonly found in pharmaceuticals, can contribute to a compound's bioactivity by participating in π-π interactions with biological targets.
Future Research Directions
Given the lack of detailed information on the biological activity and synthesis of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, further research is warranted. This could involve:
-
Synthetic Method Development: Establishing efficient synthesis protocols to facilitate the production of this compound.
-
Biological Screening: Conducting in vitro and in vivo studies to assess its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its bioactivity and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume